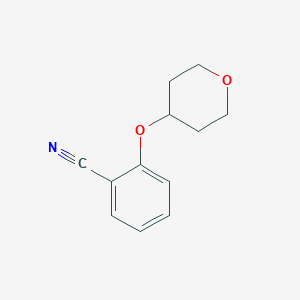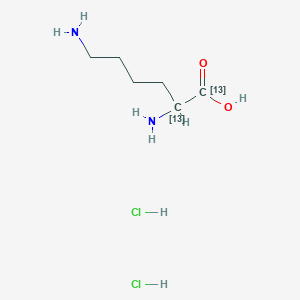
2-(Tetrahydropyran-4-yloxy)benzonitrile
Vue d'ensemble
Description
2-(Tetrahydropyran-4-yloxy)benzonitrile is a laboratory chemical . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Synthesis Analysis
The synthesis of tetrahydropyran derivatives has been widely studied. The platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins is one method that has been used . Other methods include the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature , and the use of a Co (salen) complex, an N -fluoropyridinium salt, and a disiloxane reagent at room temperature .Applications De Recherche Scientifique
Prins Cyclization for Synthesis of Biologically Active Compounds
Tetrahydropyrans, which share structural motifs with 2-(Tetrahydropyran-4-yloxy)benzonitrile, are crucial for synthesizing compounds with biological activities like analgesic, anti-inflammatory, or cytotoxic properties. The Prins cyclization method, particularly over heterogeneous catalysts, has shown effectiveness in creating desired tetrahydropyran frameworks, offering a path to these biologically active compounds (Štekrová et al., 2015).
Michael-Type Reactions for Cyclohexenone Derivatives
Tetrahydropyran-2-yloxy groups, related to the structural framework of 2-(Tetrahydropyran-4-yloxy)benzonitrile, can activate double bonds in cyclohexene systems, similar to amino groups. This activation facilitates Michael-type reactions with αβ-unsaturated carbonyl derivatives, yielding good yields of cyclohexanones or cyclohexenones, which are valuable in various chemical synthesis applications (Birch et al., 1970).
Spirocyclic Ethers via Intramolecular Trapping
The synthesis of spirocyclic ethers through intramolecular trapping of oxonium ions with allylsilanes demonstrates the versatility of tetrahydropyran derivatives in constructing complex molecular architectures. This method highlights the potential for creating diverse and structurally complex ethers, relevant in medicinal chemistry and natural product synthesis (Paquette & Tae, 1996).
Catalytic Activity in Oxidation Reactions
Compounds derived from tetrahydropyran, such as those involving phthalocyanine complexes, exhibit catalytic activities in oxidation reactions. This application is significant in industrial chemistry, where such catalysts can be employed in organic synthesis processes, including the oxidation of alcohols to aldehydes or ketones (Özer et al., 2009).
Hantzsch Reaction for Potassium-Channel Openers
The Hantzsch reaction, involving tetrahydropyran derivatives, is crucial in synthesizing compounds like potassium-channel openers, which have applications in treating medical conditions such as urinary urge incontinence. This showcases the importance of tetrahydropyran frameworks in pharmaceutical synthesis (Hopes et al., 2006).
Mécanisme D'action
There is a paper that discusses the discovery of a new derived scaffold 2- ( (4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile, which is based on a previously identified HCV entry inhibitor L0909 . This might suggest a potential antiviral therapeutic potential for 2-(Tetrahydropyran-4-yloxy)benzonitrile, but further investigation is needed .
Safety and Hazards
2-(Tetrahydropyran-4-yloxy)benzonitrile is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2-(oxan-4-yloxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c13-9-10-3-1-2-4-12(10)15-11-5-7-14-8-6-11/h1-4,11H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNKDLAJDADKEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594614 | |
| Record name | 2-[(Oxan-4-yl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898289-37-7 | |
| Record name | 2-[(Tetrahydro-2H-pyran-4-yl)oxy]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898289-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Oxan-4-yl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Pentasodium;5-[[4-[[8-[[4-anilino-6-[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]anilino]-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfonatonaphthalen-2-yl]diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-2-hydroxy-3-sulfonatobenzoate](/img/structure/B1611780.png)
![Bis[(S,S,S)-DiazaPhos-SPE]](/img/structure/B1611782.png)


![[[Dimethyl(trifluoromethyl)ethyl]silyloxy]heptacyclopentyltricycloheptasiloxanediol](/img/structure/B1611788.png)






